molecular formula C17H16N4O2 B6421873 N'-[(1E)-(4-ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307323-19-9

N'-[(1E)-(4-ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6421873
CAS No.: 307323-19-9
M. Wt: 308.33 g/mol
InChI Key: BCNYZEBTQNDYEU-WOJGMQOQSA-N
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Description

N'-[(1E)-(4-Ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a furan-2-yl substituent at the 3-position of the pyrazole ring and a 4-ethylphenyl-methylidene group at the hydrazide moiety. Its (E)-configuration at the imine bond (C=N) is critical for structural stability and biological activity. Structural confirmation typically involves spectroscopic techniques (¹H/¹³C NMR, HRMS) and X-ray crystallography .

Properties

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-12-5-7-13(8-6-12)11-18-21-17(22)15-10-14(19-20-15)16-4-3-9-23-16/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNYZEBTQNDYEU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-(4-ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2C_{18}H_{18}N_{4}O_{2} with a molecular weight of 322.4 g/mol. The compound features a pyrazole ring, a furan moiety, and an ethylphenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 10 to 50 µM .
  • Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. Research has shown that they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Studies

A study conducted on structurally related pyrazole derivatives revealed that they exhibited significant cytotoxicity against the MCF7 and A549 cell lines. The derivative with the most potent activity had an IC50 value of 12.50 µM against MCF7 cells . Another research highlighted the ability of certain pyrazole derivatives to induce apoptosis in cancer cells, further supporting their potential as anticancer agents.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF712.50Apoptosis Induction
Compound BA54926.00Cell Cycle Arrest
This compoundHepG230.00Apoptosis Induction

Anti-inflammatory Studies

In a separate investigation, another pyrazole derivative was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in nitric oxide production, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. For example:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, blocking pathways essential for tumor growth.
  • Modulation of Cytokine Production : These compounds can downregulate the expression of pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to their anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole carbohydrazides with variations in aryl substituents and linker groups exhibit diverse biological activities. Key analogues include:

Compound Name Substituents Key Features Biological Activity/Properties References
SKi-178 N'-[(1E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide - Methoxy groups enhance selectivity and reduce cytotoxicity. - Competitive SK1 inhibitor (Ki = 1.3 μM). Anticancer (sphingosine kinase 1 inhibition). Improved pharmacokinetics due to methyl/methoxy groups.
N′-[(E)-Furan-2-ylmethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-Methylbenzyloxy-phenyl group at pyrazole 3-position. - Enhanced solubility due to benzyloxy group. - Structural dynamics studied via NMR (conformational equilibrium). Potential antimicrobial/antifungal applications.
N′-[(E)-(2,4,5-Trimethoxyphenyl)methylene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide Trimethoxyphenyl substituent. - Electron-rich aryl group influences binding affinity. - Conformational preference for antiperiplanar (apE) geometry. Studied for antitumor activity.
N′-[(1E)-(4-Ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Ethoxyphenyl and 4-methylphenyl groups. - Ethoxy group improves metabolic stability. - Structural rigidity confirmed via X-ray diffraction. Enzyme inhibition (e.g., COX-2).

Key Comparative Insights

  • Electronic and Steric Effects: The 4-ethylphenyl group in the target compound provides moderate hydrophobicity compared to SKi-178’s methoxy-rich structure, which enhances membrane permeability . Furan-2-yl groups (as in the target compound and ) contribute π-π stacking interactions but may reduce solubility compared to benzyloxy or methoxy substituents .
  • Conformational Dynamics :

    • Unlike compounds like 4a–h (), which exhibit synperiplanar (spE) or antiperiplanar (apE) conformations, the target compound’s conformation remains uncharacterized. Computational studies (DFT) or X-ray analysis are needed to clarify its dominant geometry .
  • Biological Activity: SKi-178 demonstrates potent enzyme inhibition (Ki = 1.3 μM), whereas the target compound lacks reported activity data. Compounds with benzyloxy or trimethoxyphenyl groups (–13) show enhanced antifungal activity, likely due to improved target binding .

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